Hypoxanthine disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

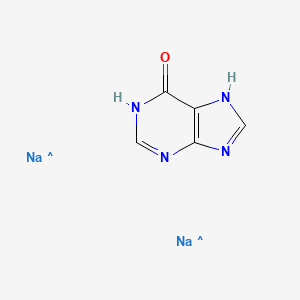

Molecular Formula |

C5H4N4Na2O |

|---|---|

Molecular Weight |

182.09 g/mol |

InChI |

InChI=1S/C5H4N4O.2Na/c10-5-3-4(7-1-6-3)8-2-9-5;;/h1-2H,(H2,6,7,8,9,10);; |

InChI Key |

ZFKZPDWJOMMIBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2.[Na].[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of Hypoxanthine and its Sodiated Form

An In-Depth Technical Guide to the Chemical Properties and Structure of Hypoxanthine Disodium Salt

Hypoxanthine, a naturally occurring purine derivative, is a cornerstone molecule in cellular metabolism, primarily known for its role in the purine salvage pathway.[1][2] It serves as a key substrate for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which recycles purines for nucleotide synthesis.[3][4] While the parent molecule, hypoxanthine, is fundamental, its practical application in aqueous systems, such as cell culture media and drug formulation, is often hampered by low solubility.[5][6] This limitation has driven the development and use of its more soluble salt forms, among which this compound is prominent.

This technical guide provides a comprehensive analysis of the chemical properties and structural characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate its effective use in experimental and manufacturing settings. We will delve into its physicochemical properties, explore its structural nuances including tautomerism, and discuss its applications, particularly where enhanced solubility is a critical advantage.

Section 1: Chemical Identity and Core Properties

A frequent point of confusion arises from the various identifiers associated with hypoxanthine and its salts. It is crucial to distinguish the parent compound from its disodium derivative. Hypoxanthine itself is registered under CAS Number 68-94-0.[1][2][7] The disodium salt, however, is a distinct chemical entity.

The disodium salt is formed by the deprotonation of two acidic protons on the purine ring, resulting in a dianionic species balanced by two sodium cations. This ionic character is the primary reason for its significantly enhanced aqueous solubility compared to the neutral parent molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound; Disodium 6-oxo-6H-purine-3,7-diide | [8][9] |

| CAS Number | 199329-61-8 | [8][10][11] |

| Molecular Formula | C₅H₂N₄Na₂O | [8][9][11] |

| Molecular Weight | 180.08 g/mol | [8][9][10] |

| Appearance | White to light yellow crystalline powder | [12] |

| Melting Point | >300 °C | [3][6][13] |

| Solubility in Water | Soluble (approx. 30 mg/mL) | [3][13][14] |

| pH | 11.5 - 12.5 (1% aqueous solution) | [13][14] |

| Storage | Room temperature (15°C - 30°C), desiccate |[3][7][11] |

Section 2: Structural Analysis and Spectroscopic Profile

The chemical behavior of this compound is intrinsically linked to its molecular structure, which is best understood by first examining the parent hypoxanthine molecule.

The Purine Core and Tautomerism

Hypoxanthine is built upon a purine scaffold, a bicyclic aromatic heterocycle. A critical feature of hypoxanthine is its ability to exist in different tautomeric forms, primarily the keto (lactam) and enol (lactim) forms.[2][15] Quantum-chemical analyses and spectroscopic data confirm that in both solid-state and aqueous solutions, the keto tautomers are the most stable and dominant species.[16][17][18] This equilibrium is fundamental to its biological interactions and chemical reactivity.

Caption: Keto-enol tautomerism of the parent hypoxanthine molecule.

Structure of the Disodium Salt

In the disodium salt, two protons are abstracted from the nitrogen atoms of the purine ring system. The resulting negative charges are delocalized across the heterocyclic structure, and two sodium ions (Na⁺) act as counter-ions. This ionic structure is responsible for its high polarity and, consequently, its excellent water solubility.

Caption: Structural transformation from hypoxanthine to its disodium salt.

Spectroscopic Characteristics

-

UV-Visible Spectroscopy: In acidic solution (0.1 N HCl), this compound exhibits a maximum absorbance (λmax) in the range of 246-249 nm.[13][14] The precise absorption is sensitive to pH and the tautomeric form present in the solution.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for studying the tautomerism of purine bases. The spectra of hypoxanthine show characteristic bands corresponding to N-H and C=O stretching vibrations, which can differentiate between the keto and enol forms.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data have been extensively used to characterize hypoxanthine.[18][20] For the disodium salt, deprotonation would lead to significant shifts in the signals of the protons and carbons near the anionic centers, reflecting the change in the electronic environment of the purine ring.

Section 3: Applications in Research and Development

The primary advantage of this compound is its enhanced solubility, making it an ideal substitute for hypoxanthine in aqueous media.

Cell Culture and Hybridoma Technology

Hypoxanthine is an essential component of selective cell culture media, most notably HAT medium (Hypoxanthine-Aminopterin-Thymidine). This medium is widely used in hybridoma technology for the production of monoclonal antibodies. Aminopterin blocks the de novo nucleotide synthesis pathway, forcing cells to rely on the salvage pathway, for which hypoxanthine is a necessary substrate.[3][13][14] The high water solubility of the disodium salt ensures it can be easily dissolved to create sterile, concentrated stock solutions for media preparation.

Workflow: Preparation of a Hypoxanthine Stock Solution for Cell Culture

This protocol describes the preparation of a 100X (10 mM) hypoxanthine stock solution using the disodium salt, leveraging its superior solubility.

Caption: Protocol for preparing a 10 mM hypoxanthine stock solution.

Drug Development and Medicinal Chemistry

The purine scaffold of hypoxanthine is a privileged structure in medicinal chemistry. Modifications to its core have led to the development of numerous therapeutic agents.[21] Hypoxanthine derivatives have shown diverse biological activities, including antiviral, antimicrobial, and antimalarial effects.[21] The formation of salts, like the disodium salt, is a key strategy to improve the physicochemical properties of drug candidates, enhancing their solubility and potential bioavailability.[5][22][23][24] The disodium salt can serve as a highly soluble starting material for the synthesis of novel derivatives.[25]

Conclusion

This compound is a chemically and functionally important derivative of the vital metabolic purine, hypoxanthine. Its primary distinguishing feature—high aqueous solubility—directly addresses a key limitation of its parent compound. A thorough understanding of its chemical identity, structural properties, and the nuances of its parent molecule's tautomerism is essential for its effective application. For researchers and developers in cell biology, hybridoma technology, and medicinal chemistry, this compound offers a reliable and convenient means to incorporate this critical purine into aqueous systems, facilitating reproducible experimental outcomes and paving the way for new therapeutic discoveries.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 3. thomassci.com [thomassci.com]

- 4. Frontiers | Hypoxanthine-Guanine Phosphoribosyltransferase/adenylate Kinase From Zobellia galactanivorans: A Bifunctional Catalyst for the Synthesis of Nucleoside-5′-Mono-, Di- and Triphosphates [frontiersin.org]

- 5. A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug [mdpi.com]

- 6. ≥99.0%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. gojirafc.com [gojirafc.com]

- 8. scbt.com [scbt.com]

- 9. This compound [chemicalbook.com]

- 10. Hypoxanthine disodium | C5H2N4Na2O | CID 44537592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 199329-61-8|Hypoxanthine, disodium salt|BLD Pharm [bldpharm.com]

- 12. carlroth.com [carlroth.com]

- 13. mpbio.com [mpbio.com]

- 14. mpbio.com [mpbio.com]

- 15. Hypoxanthine: A DFT Investigation of Tautomerism and Nonlinear Optical Behavior [jons.du.ac.ir]

- 16. researchgate.net [researchgate.net]

- 17. When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine in Aqueous Solution from Fully Atomistic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. bmse000094 Hypoxanthine at BMRB [bmrb.io]

- 21. research.edgehill.ac.uk [research.edgehill.ac.uk]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. researchgate.net [researchgate.net]

- 24. A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hypoxanthine monosodium salt | 45738-97-4 | FH76414 [biosynth.com]

Biological role of hypoxanthine in purine metabolism

An In-Depth Technical Guide to the Biological Role of Hypoxanthine in Purine Metabolism

Authored by a Senior Application Scientist

Abstract

Hypoxanthine, a naturally occurring purine derivative, occupies a critical crossroads in purine metabolism. Far from being a mere metabolic intermediate, it represents a key decision point for the cell: reclamation through the energetically favorable salvage pathway or irreversible catabolism and excretion. This guide provides a detailed examination of the biochemical significance of hypoxanthine, from its synthesis and metabolic fates to its profound implications in human health and disease. We will explore the enzymatic machinery governing its flux, the pathophysiological consequences of its dysregulation—as exemplified by disorders like Lesch-Nyhan syndrome and gout—and its emerging role as a biomarker for cellular stress. Furthermore, this document furnishes detailed, field-proven protocols for the quantitative analysis of hypoxanthine and the activity of its key metabolic enzymes, providing researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this pivotal molecule.

Introduction: The Centrality of Purines and the Hypoxanthine Hub

Purine nucleotides, primarily adenosine triphosphate (ATP) and guanosine triphosphate (GTP), are fundamental to life. They serve as the building blocks for nucleic acid synthesis (DNA and RNA), act as the primary currency of cellular energy, and function as critical components of essential coenzymes (e.g., NAD+, FAD, Coenzyme A) and signaling molecules (e.g., cAMP, cGMP).[1][2] Cells maintain a balanced pool of these vital molecules through two interconnected pathways: de novo synthesis, which builds purines from simpler precursors, and the purine salvage pathway, which recycles pre-existing purine bases.[3]

Hypoxanthine stands at the heart of this metabolic network. It is generated from the degradation of adenosine monophosphate (AMP) and inosine monophosphate (IMP).[4][5] Once formed, the cell must direct hypoxanthine down one of two divergent paths, a decision with significant energetic and physiological consequences.

-

The Salvage Pathway: An energy-conserving route where hypoxanthine is recycled back into the nucleotide pool.[3]

-

The Degradation Pathway: A catabolic route that leads to the formation of uric acid for excretion.[6]

The balance between these two pathways is tightly regulated and essential for cellular homeostasis. Dysregulation of hypoxanthine flux is a hallmark of several metabolic disorders and a key consideration in therapeutic development.

The Metabolic Fates of Hypoxanthine: Salvage vs. Degradation

The cellular fate of hypoxanthine is determined by the interplay of two key enzymes: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Xanthine Oxidase (XO).

The Purine Salvage Pathway: An Elegant Recycling System

The salvage pathway is the preferred route for purine metabolism due to its bioenergetic efficiency, requiring significantly less ATP than de novo synthesis. The central enzyme in this process is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) .[7][8]

HGPRT catalyzes the conversion of hypoxanthine back to Inosine Monophosphate (IMP) and guanine to Guanosine Monophosphate (GMP).[3][7][9] This reaction utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate, transferring its phosphoribosyl group to the purine base.[3][7]

Causality Insight: The salvage pathway's primary advantage is resource conservation. By recycling hypoxanthine, the cell avoids the multi-step, ATP-intensive process of de novo purine synthesis, ensuring that nucleotide pools can be replenished quickly and efficiently, which is particularly critical in rapidly proliferating cells or tissues under metabolic stress.[3]

The Degradation Pathway: From Hypoxanthine to Uric Acid

When the salvage pathway is saturated or impaired, or when there is an excess of purines from cellular turnover, hypoxanthine is shunted into the degradation pathway.[10] This two-step process is catalyzed by a single enzyme, Xanthine Oxidoreductase (XOR) , commonly referred to as Xanthine Oxidase (XO).[11][12]

-

Step 1: Xanthine oxidase first catalyzes the oxidation of hypoxanthine to xanthine.[6][13][14]

-

Step 2: The same enzyme then catalyzes the further oxidation of xanthine to uric acid, the final product of purine degradation in humans.[6][13][14]

In both steps, molecular oxygen serves as the electron acceptor, leading to the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[5][14] In humans, uric acid is then excreted, primarily via the kidneys.[4][6]

Causality Insight: The degradation pathway serves as an essential waste removal system. However, its activity has two major clinical implications. Firstly, the limited solubility of uric acid means that its overproduction can lead to hyperuricemia and the deposition of urate crystals in joints and tissues.[15][16] Secondly, the generation of ROS during this process can contribute to oxidative stress, a factor implicated in various pathologies.[12]

Caption: The metabolic fates of Hypoxanthine.

Clinical Significance: When Hypoxanthine Metabolism Goes Awry

The critical role of hypoxanthine metabolism is starkly illustrated by the severe clinical phenotypes that arise from its dysregulation.

HGPRT Deficiency: A Spectrum of Disease

Mutations in the HPRT1 gene, which encodes the HGPRT enzyme, lead to a spectrum of X-linked recessive disorders characterized by uric acid overproduction.[9][17][18]

-

Lesch-Nyhan Syndrome (LNS): This devastating condition results from a near-complete or total absence of HGPRT activity (<1.5%).[19][20] The lack of salvage activity forces all hypoxanthine and guanine down the degradation pathway, leading to massive hyperuricemia.[10][19] This manifests as severe gout, kidney stones, and profound neurological dysfunction, including dystonia, cognitive impairment, and a hallmark compulsive self-injurious behavior.[15][16][20]

-

Kelley-Seegmiller Syndrome: Caused by partial HGPRT deficiency (activity typically between 1.5% and 20%), this is a less severe variant.[7] Patients experience hyperuricemia leading to gout and kidney stones but are generally spared the severe neurological and behavioral symptoms of LNS.[7][9]

Pathophysiological Mechanism: The deficiency of HGPRT has a dual effect on purine metabolism. First, it prevents the recycling of hypoxanthine and guanine, shunting them toward uric acid production.[10] Second, the unused PRPP co-substrate accumulates and acts as a positive allosteric regulator of de novo purine synthesis, further exacerbating the overproduction of purines and, consequently, uric acid.[10]

Hyperuricemia and Gout: The Role of Xanthine Oxidase

Even in individuals with normal HGPRT function, an imbalance favoring purine degradation over salvage or de novo synthesis can lead to hyperuricemia. This condition, characterized by elevated uric acid levels in the blood, is a primary risk factor for gout.[13][21] Gout is a painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and soft tissues.[15][21]

Therapeutic Intervention: The central role of Xanthine Oxidase in producing uric acid makes it a prime therapeutic target.[13][22]

-

Xanthine Oxidase Inhibitors: Drugs like allopurinol (a purine analog) and febuxostat (a non-purine inhibitor) effectively block the conversion of hypoxanthine to xanthine and xanthine to uric acid.[13][22][23] This lowers plasma uric acid levels, preventing gout attacks.[13] A direct consequence of this inhibition is an increase in the levels of the more soluble precursors, hypoxanthine and xanthine, which are then excreted by the kidneys.[13]

Hypoxanthine as a Biomarker of Cellular Stress

Under conditions of cellular stress, particularly hypoxia (oxygen deprivation) or ischemia (restricted blood flow), ATP is rapidly consumed and catabolized.[5][24] This leads to a significant accumulation of downstream metabolites, including hypoxanthine.[5][25] Consequently, elevated levels of hypoxanthine in plasma, urine, or specific tissues can serve as a sensitive biomarker for:

-

Oxidative stress[27]

-

Intense physical exercise[25]

-

Disease severity in conditions like pulmonary hypertension[24]

Methodologies for Studying Hypoxanthine Metabolism

Investigating the role of hypoxanthine requires robust and reproducible methods for its quantification and for assessing the activity of the enzymes that control its metabolism.

Quantification of Hypoxanthine Levels

Several analytical techniques are available for measuring hypoxanthine concentrations in biological samples.

| Method | Principle | Advantages | Disadvantages |

| HPLC | Chromatographic separation followed by UV detection. | High specificity and accuracy; can quantify multiple purines simultaneously. | Requires specialized equipment; more complex sample preparation. |

| Fluorometric Assay | Enzymatic conversion of hypoxanthine/xanthine by XO to produce H₂O₂, which is detected by a fluorescent probe.[28] | High sensitivity; suitable for high-throughput screening. | Measures total xanthine + hypoxanthine; requires subtraction of background. |

| Colorimetric Assay | Enzymatic reaction produces a colored product measured by absorbance.[29][30] | Simple, cost-effective, and rapid. | Generally lower sensitivity than fluorometric or HPLC methods. |

| SERS | Surface-Enhanced Raman Spectroscopy provides a unique spectral fingerprint.[31] | High sensitivity; requires minimal sample volume. | Requires specialized instrumentation and substrates. |

Experimental Protocol: Fluorometric Measurement of Total Xanthine/Hypoxanthine

This protocol is based on the principle that Xanthine Oxidase (XO) converts both hypoxanthine and xanthine to uric acid and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a highly sensitive fluorescent probe in a reaction catalyzed by Horseradish Peroxidase (HRP).[28] This provides a robust method for high-throughput analysis in a 96-well plate format.

Caption: Experimental workflow for fluorometric hypoxanthine/xanthine assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 1X Assay Buffer from a 10X stock solution using deionized water.

-

Prepare a series of Xanthine standards by serially diluting a concentrated stock (e.g., 20 mM) in 1X Assay Buffer. A typical range would be 0 µM to 100 µM.

-

-

Sample Preparation:

-

Plasma/Serum: Samples should be deproteinized using a 10 kDa spin filter to remove proteins that may interfere with the assay.

-

Cell/Tissue Lysates: Homogenize cells or tissue in 1X Assay Buffer. Centrifuge to pellet insoluble material and collect the supernatant.

-

-

Assay Procedure:

-

Pipette 50 µL of each standard and unknown sample into a 96-well black microplate. Crucially, each unknown sample should be added to two separate wells (one for the +XO reaction, one for the -XO background control).

-

Prepare two master mixes.

-

Reaction Mix (+XO): For each reaction, mix 1X Assay Buffer, Fluorometric Probe, HRP, and Xanthine Oxidase enzyme.

-

Background Mix (-XO): Prepare an identical mix but substitute the Xanthine Oxidase with an equal volume of 1X Assay Buffer.

-

-

Add 50 µL of the Reaction Mix (+XO) to the standard wells and the first set of unknown sample wells.

-

Add 50 µL of the Background Mix (-XO) to the second set of unknown sample wells.

-

-

Incubation and Measurement:

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measure the fluorescence using a microplate reader at an appropriate excitation/emission wavelength (e.g., Ex/Em = 540/590 nm).

-

-

Data Analysis:

-

Average the duplicate readings for each standard and sample.

-

Subtract the average fluorescence value of the 0 µM (blank) standard from all other standard readings.

-

Plot the net fluorescence of the standards versus their concentration to generate a standard curve.

-

For each unknown sample, subtract the fluorescence reading of the well without Xanthine Oxidase (-XO) from the well with Xanthine Oxidase (+XO). This net fluorescence value represents the signal generated specifically by the enzymatic conversion of hypoxanthine and xanthine.

-

Determine the concentration of total xanthine/hypoxanthine in the samples by interpolating their net fluorescence values from the standard curve.

-

Self-Validating System: The inclusion of a "-XO" control for every sample is a critical self-validating step. It accounts for any background fluorescence from the sample matrix itself or from endogenous H₂O₂, ensuring that the calculated result is solely attributable to the enzymatic activity on hypoxanthine and xanthine.

Experimental Protocol: HGPRT Enzyme Activity Assay in Erythrocyte Lysate

This protocol is foundational for diagnosing HGPRT deficiency and is based on quantifying the conversion of a radiolabeled hypoxanthine substrate into its nucleotide product, IMP.[20]

Step-by-Step Methodology:

-

Erythrocyte Lysate Preparation:

-

Collect whole blood in an EDTA or heparin tube.

-

Centrifuge to separate plasma and buffy coat from red blood cells (RBCs).

-

Wash the RBC pellet three times with cold isotonic saline (0.9% NaCl).

-

Lyse the washed RBCs by adding 2 volumes of cold deionized water and freeze-thawing three times.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to remove cell membranes. The supernatant is the hemolysate.

-

Determine the total protein concentration of the hemolysate using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, PRPP, and radiolabeled [¹⁴C]-hypoxanthine.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding a specific amount of hemolysate protein (e.g., 10-20 µg) to the reaction mixture. The final reaction volume is typically 50-100 µL.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). Ensure the reaction is in the linear range.

-

Stop the reaction by adding cold EDTA or by spotting the reaction mixture directly onto a chromatography medium.

-

-

Separation of Substrate and Product:

-

Separate the radiolabeled product ([¹⁴C]-IMP) from the unreacted substrate ([¹⁴C]-hypoxanthine) using thin-layer chromatography (TLC) on cellulose or PEI-cellulose plates.

-

Develop the TLC plate in an appropriate solvent system (e.g., saturated ammonium sulfate/sodium citrate/isopropanol).

-

-

Quantification and Data Analysis:

-

Visualize the separated spots using autoradiography or a phosphorimager.

-

Excise the spots corresponding to hypoxanthine and IMP and quantify the radioactivity in each using liquid scintillation counting.

-

Calculate the percentage of substrate converted to product.

-

Express the enzyme activity as nmol of IMP formed per hour per mg of protein.

-

Trustworthiness of the Protocol: This method directly measures the catalytic function of the enzyme. By using a radiolabeled substrate, it achieves high sensitivity and specificity. The separation of product from substrate via TLC provides a clear, verifiable result, making it the gold standard for diagnosing HGPRT deficiency.

Conclusion and Future Directions

Hypoxanthine is a linchpin in purine metabolism, representing a critical control point between nucleotide salvage and degradation. The enzymatic pathways governing its fate are fundamental to cellular energy homeostasis and genetic integrity. As demonstrated by the severe pathologies arising from their dysfunction, maintaining a precise balance in hypoxanthine flux is non-negotiable for human health.

For researchers and drug development professionals, understanding this nexus is crucial. The development of xanthine oxidase inhibitors for the treatment of gout is a testament to the therapeutic potential of targeting this pathway. Future research may focus on:

-

Modulating HGPRT Activity: Developing strategies to enhance residual HGPRT activity in patients with partial deficiency.

-

Hypoxanthine in Drug Discovery: Using hypoxanthine as a required nutrient for certain parasites, like Plasmodium falciparum, presents an opportunity to target their purine salvage pathways for anti-parasitic drug development.[32][33]

-

Advanced Diagnostics: Refining the use of hypoxanthine as a real-time biomarker for ischemic and hypoxic events.

The continued exploration of hypoxanthine metabolism, aided by the robust experimental methodologies detailed herein, will undoubtedly uncover new insights into cellular physiology and pave the way for novel therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wellbeingmagazine.com [wellbeingmagazine.com]

- 4. Purine Release and Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ignoucorner.com [ignoucorner.com]

- 7. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 8. PDB-101: Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]

- 9. The spectrum of hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency. Clinical experience based on 22 patients from 18 Spanish families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 14. scbt.com [scbt.com]

- 15. Lesch-Nyhan Disease: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 16. Lesch–Nyhan syndrome - Wikipedia [en.wikipedia.org]

- 17. A review of the molecular basis of hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hypoxanthine-guanine phosphoribosyltransferase deficiency | About the Disease | GARD [rarediseases.info.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 22. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 23. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 24. Increased Generation of Hypoxanthine: How Adaptation of Purine Metabolism Drives Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 25. taylorandfrancis.com [taylorandfrancis.com]

- 26. Plasma level of hypoxanthine/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 27. asetnutrition.com [asetnutrition.com]

- 28. cellbiolabs.com [cellbiolabs.com]

- 29. Colorimetric detection of hypoxanthine in aquatic products based on the enzyme mimic of cobalt-doped carbon nitride - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 33. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Hypoxanthine Salvage Pathway in Mammalian Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The purine salvage pathways represent a critical nexus of cellular metabolism, ensuring nucleotide pool homeostasis through the efficient recycling of purine bases. Among these, the hypoxanthine salvage pathway, primarily mediated by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), is indispensable for cellular function, particularly in tissues with limited de novo synthesis capabilities. This guide provides a comprehensive technical overview of the pathway's core mechanism, its intricate regulation, and its profound implications in human health and disease. We delve into the molecular pathology of HGPRT deficiency, exemplified by Lesch-Nyhan syndrome, and explore the pathway's pivotal role in pharmacology, including the activation of purine analog prodrugs. Furthermore, this document furnishes field-proven experimental protocols for the functional assessment of HGPRT activity, offering a robust framework for researchers in both academic and industrial settings.

Introduction: The Economy of Purine Metabolism

Mammalian cells maintain their essential pool of purine nucleotides through two interconnected routes: the energy-intensive de novo synthesis pathway and the metabolically conservative salvage pathways.[1] The de novo pathway builds purine rings from simpler precursors, while salvage pathways recycle pre-existing purine bases (hypoxanthine, guanine, and adenine) derived from the breakdown of nucleic acids.[2] This recycling is not merely a matter of efficiency; it is a vital necessity. Certain tissues, most notably the brain, have low de novo synthesis capacity and are heavily reliant on salvage operations.[1]

The hypoxanthine salvage pathway is central to this recycling effort. It reclaims hypoxanthine and guanine, converting them back into their respective monophosphate nucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP).[3] The cornerstone of this process is the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[4] Understanding the mechanism of this pathway is fundamental to comprehending a range of physiological and pathological states, from rare genetic disorders to the metabolic strategies of cancer cells and the mechanism of action of widely used chemotherapeutics.

Core Mechanism: The HGPRT Catalytic Cycle

The central reaction of the hypoxanthine salvage pathway is the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to a purine base.[2] HGPRT catalyzes this reaction for both hypoxanthine and guanine.[1]

-

Hypoxanthine + PRPP → Inosine Monophosphate (IMP) + Pyrophosphate (PPi)

-

Guanine + PRPP → Guanosine Monophosphate (GMP) + Pyrophosphate (PPi)

The reaction proceeds via a sequential, ordered kinetic mechanism.[5][6] Extensive kinetic studies have demonstrated that PRPP is the first substrate to bind to the enzyme, followed by the purine base (hypoxanthine or guanine).[6][7] After the rapid transfer of the phosphoribosyl group, the pyrophosphate product is released first, followed by the nucleotide product (IMP or GMP), which is the rate-limiting step of the process.[4][5][7] The overall equilibrium for this reaction lies far toward nucleotide production, ensuring the salvage process is highly favorable under physiological conditions.[5][7]

Regulation of Pathway Activity

The activity of the hypoxanthine salvage pathway is tightly controlled to meet cellular needs without disrupting nucleotide balance. Regulation occurs at multiple levels:

-

Substrate Availability: The pathway is fundamentally dependent on the intracellular concentration of its substrates, particularly PRPP. The synthesis of PRPP by PRPP synthetase is a key control point for all purine synthesis.

-

Product Inhibition: Like many metabolic enzymes, HGPRT is subject to feedback inhibition by its products, IMP and GMP. This prevents the excessive accumulation of nucleotides when the cellular pool is replete.

-

Redox State: Studies in cardiac cells have suggested a link between the pathway's rate and the cellular redox state. An increased NADH/NAD+ ratio, as seen in hypoxic conditions, can inhibit HGPRT activity, potentially linking purine salvage to the overall energetic status of the cell.[8] Conversely, hypoxia can also decrease purine deamination, potentially enhancing salvage by preserving substrates.[9][10]

Pathophysiology: Lesch-Nyhan Syndrome

The critical importance of the hypoxanthine salvage pathway is starkly illustrated by Lesch-Nyhan syndrome (LNS), a rare, X-linked recessive disorder caused by a profound deficiency of the HGPRT enzyme due to mutations in the HPRT1 gene.[11][12][13] The absence of HGPRT activity shunts hypoxanthine and guanine away from recycling and towards the degradative pathway, culminating in a massive overproduction of uric acid.[14]

The clinical manifestations of LNS are severe and fall into three main categories:[15]

-

Uric Acid Overproduction: This leads to hyperuricemia, resulting in gouty arthritis from urate crystal deposition in joints and nephrolithiasis (kidney stones), which can progress to renal failure.[15]

-

Neurologic Dysfunction: Patients exhibit severe motor disability, including dystonia and choreoathetosis.[12][15]

-

Cognitive and Behavioral Disturbances: This includes cognitive impairment and, most strikingly, compulsive self-injurious behavior, such as biting of the lips and fingers.[11][14]

The severity of the disease correlates directly with the degree of residual HGPRT enzyme activity.[12][16]

| Clinical Phenotype | Residual HGPRT Activity | Key Clinical Features |

| Lesch-Nyhan Disease (LND) | < 1.5 - 2% | Hyperuricemia, severe neuro-developmental abnormalities, compulsive self-injury.[12][16] |

| HPRT1-Related Neurologic Dysfunction | 2% to 8% | Hyperuricemia, significant neurologic symptoms (e.g., dystonia), but no self-injurious behavior.[16] |

| HPRT1-Related Hyperuricemia | > 8% | Hyperuricemia leading to gout and kidney stones, with no associated neurologic symptoms.[12] |

Role in Pharmacology and Drug Development

The hypoxanthine salvage pathway is a critical determinant in both cancer chemotherapy and the development of antiparasitic agents.

A. Activation of Purine Analog Prodrugs: Many thiopurine drugs, such as 6-mercaptopurine (6-MP) and azathioprine, are prodrugs that require metabolic activation to exert their cytotoxic effects. HGPRT is the key enzyme that activates these drugs by converting them into their corresponding toxic nucleotide analogs.[5][7] For example, 6-MP is converted to thioinosine monophosphate (TIMP). These fraudulent nucleotides are then incorporated into DNA and RNA, triggering cell cycle arrest and apoptosis. Consequently, cancer cells that lack HGPRT activity are resistant to thiopurine-based chemotherapy.

B. Target for Antiparasitic Agents: Many pathogenic protozoa, such as the malaria parasite Plasmodium falciparum, lack the de novo purine synthesis pathway entirely.[4] They are completely dependent on salvaging purines from their host environment, making their HGPRT (or HGXPRT in Plasmodium) enzyme an attractive target for drug development.[4][17] Inhibitors designed to be specific for the parasite's enzyme, exploiting subtle structural differences from the human HGPRT, can selectively starve the parasite of essential nucleotides, representing a promising therapeutic strategy.[17]

Experimental Methodologies: Assessing HGPRT Activity

Quantifying the enzymatic activity of HGPRT is crucial for both basic research and clinical diagnostics. While radiometric assays have been traditionally used, spectrophotometric methods offer a safer and more accessible alternative.

Protocol: Spectrophotometric Assay for HGPRT Activity in Cell Lysates

This protocol is based on a coupled enzyme reaction where the product of the HGPRT reaction, IMP, is used as a substrate for IMP dehydrogenase (IMPDH), which reduces NAD⁺ to NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm.[18]

A. Rationale and Self-Validation: The causality of this protocol is direct: HGPRT activity is the rate-limiting step for the production of IMP from hypoxanthine. The subsequent, faster reaction catalyzed by excess IMPDH couples IMP production to NADH generation, which is easily quantifiable. The system is self-validating through the inclusion of controls: a reaction mixture lacking the substrate (hypoxanthine) or the enzyme source (cell lysate) should yield no change in absorbance, confirming the specificity of the measured activity.

B. Materials and Reagents:

-

Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

-

Bradford Reagent for protein quantification

-

Reaction Buffer (100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

-

Hypoxanthine solution (10 mM stock in 0.1 M NaOH, diluted in water)

-

PRPP solution (10 mM stock in water, prepare fresh)

-

NAD⁺ solution (20 mM stock in water)

-

Recombinant IMP Dehydrogenase (IMPDH) (e.g., 1 unit/mL)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading at 340 nm

C. Step-by-Step Methodology:

-

Cell Lysate Preparation:

-

Harvest mammalian cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (cytosolic lysate) and store it on ice.

-

-

Protein Quantification:

-

Determine the total protein concentration of the lysate using the Bradford assay, with BSA as a standard.

-

Dilute the lysate with Lysis Buffer to a final concentration of 1-2 mg/mL.

-

-

Reaction Setup:

-

In a 96-well microplate, prepare a master mix for the desired number of reactions. For each 200 µL reaction:

-

140 µL Reaction Buffer

-

10 µL NAD⁺ solution (Final conc: 1 mM)

-

10 µL IMPDH solution

-

10 µL PRPP solution (Final conc: 0.5 mM)

-

-

Add 170 µL of the master mix to each well.

-

Add 20 µL of cell lysate to the sample wells. For a blank/control well, add 20 µL of Lysis Buffer instead.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of Hypoxanthine solution (Final conc: 0.5 mM). To a negative control well, add 10 µL of water.

-

Immediately place the plate in the spectrophotometer (pre-warmed to 37°C).

-

Measure the absorbance at 340 nm every minute for 30-60 minutes in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance over time (ΔAbs/min) from the linear portion of the curve.

-

Subtract the rate of the negative control (no hypoxanthine) from the sample rates.

-

Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). Activity is typically expressed as nmol/min/mg of protein.

-

Conclusion

The hypoxanthine salvage pathway, though comprising a single enzymatic step, is a cornerstone of nucleotide metabolism in mammalian cells. Its efficiency is paramount for cellular viability, especially in high-energy demand tissues like the brain. The severe pathology of Lesch-Nyhan syndrome underscores its indispensability, while its role in activating chemotherapeutics and as a target in parasitic diseases highlights its profound pharmacological relevance. The methodologies detailed herein provide a reliable means for researchers to probe the function of this pathway, paving the way for a deeper understanding of purine metabolism and the development of novel therapeutic strategies targeting this critical cellular process.

References

- 1. droracle.ai [droracle.ai]

- 2. wellbeingmagazine.com [wellbeingmagazine.com]

- 3. researchgate.net [researchgate.net]

- 4. PDB-101: Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of the salvage pathway of purine nucleotide synthesis by the oxidation state of NAD+ in rat heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of hypoxanthine during refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of hypoxanthine during refrigerated storage | Haematologica [haematologica.org]

- 11. Lesch–Nyhan syndrome - Wikipedia [en.wikipedia.org]

- 12. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Lesch-Nyhan syndrome: Symptoms, causes, and treatment [medicalnewstoday.com]

- 14. youtube.com [youtube.com]

- 15. Lesch-Nyhan Disease: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 16. HPRT1 Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

A Technical Guide to Hypoxanthine as a Functional Nitrogen Source in Cell Culture

Abstract

For decades, hypoxanthine's role in cell culture has been narrowly defined, primarily as a critical component of the purine salvage pathway, exemplified by its use in HAT (Hypoxanthine-Aminopterin-Thymidine) medium for hybridoma selection.[1][2] This guide challenges that limited view, presenting a comprehensive technical overview of hypoxanthine's function as a viable, alternative nitrogen source for mammalian cells. We will explore the biochemical underpinnings of purine catabolism that liberate nitrogen from hypoxanthine's ring structure, discuss the practical implications for bioprocessing—such as reducing ammonia-induced cytotoxicity—and provide detailed protocols for researchers to validate and implement this strategy in their own laboratories. This document is intended for researchers, scientists, and drug development professionals seeking to optimize cell culture conditions and enhance the production of biologics.

Introduction: Re-evaluating a Familiar Molecule

Nitrogen is a fundamental element for cellular proliferation and protein synthesis, with glutamine traditionally serving as the primary nitrogen source in most cell culture media. However, the metabolic breakdown of glutamine invariably leads to the accumulation of ammonia, a well-documented cytotoxic byproduct that can impair cell growth, reduce viability, and negatively impact the quality of recombinant proteins, such as their glycosylation patterns.[3][4]

Hypoxanthine, a naturally occurring purine derivative, is widely recognized as a precursor for the synthesis of DNA and RNA through the salvage pathway.[1] This pathway is essential for cells with limited de novo purine synthesis capabilities.[1] However, the utility of hypoxanthine extends beyond this role. Certain cell lines, including the industrially crucial Chinese Hamster Ovary (CHO) cells, can catabolize hypoxanthine, breaking down its purine ring to release nitrogen in the form of ammonia.[5][6] This process positions hypoxanthine not just as a building block for nucleotides, but as a slow-release source of nitrogen that can supplement or even replace traditional sources, potentially mitigating the toxic effects of rapid ammonia accumulation from glutamine metabolism.[7] This guide provides the scientific rationale and practical methodologies to harness this function.

The Biochemical Foundation: Liberating Nitrogen from the Purine Ring

The ability of a cell to use hypoxanthine as a nitrogen source is entirely dependent on its enzymatic machinery for purine catabolism. The key pathway involves the sequential oxidation of hypoxanthine, ultimately leading to the release of its four nitrogen atoms as ammonia.[5]

The central enzyme in this process is Xanthine Oxidase (XO), also known as Xanthine Dehydrogenase (XDH).[8][9] XO catalyzes two sequential steps:

-

The oxidation of hypoxanthine to xanthine.[8]

In humans and other primates, uric acid is the final product of this pathway and is excreted.[11][12] However, many other organisms, and importantly, certain cell lines used in biotechnology, possess the subsequent enzymes needed to further break down the purine ring. While the complete pathway to ammonia is more comprehensively studied in plants and microorganisms, the initial steps mediated by Xanthine Oxidase are crucial in mammalian cells for initiating this nitrogen mobilization.[5][13] The breakdown of uric acid eventually yields products like allantoin, which can be further catabolized to release ammonia that the cell can then utilize for synthesizing amino acids and other nitrogenous compounds.[5]

Diagram: Purine Catabolism Pathway for Nitrogen Release

The following diagram illustrates the core enzymatic steps involved in converting hypoxanthine into uric acid, the pivotal stage for its use as a nitrogen source.

Caption: Pathway of hypoxanthine catabolism releasing usable nitrogen.

Practical Application in Cell Culture

The primary advantage of using hypoxanthine as a nitrogen source is the potential for a more controlled metabolic environment.

-

Reduced Ammonia Accumulation: Glutamine is rapidly consumed by cells, leading to a sharp increase in ammonia concentration early in the culture process. Hypoxanthine, when catabolized, releases ammonia more gradually, which may keep the concentration below cytotoxic thresholds for a longer period.[7]

-

Sustained Growth and Viability: By providing a secondary, slow-release nitrogen source, hypoxanthine can help sustain cell growth and viability during later stages of fed-batch cultures when glutamine might become limiting or ammonia levels from glutamine metabolism become toxic.

-

Cell Line Specificity: It is crucial to recognize that not all cell lines possess an efficient purine catabolism pathway. This strategy is most relevant for cell lines known to express active Xanthine Oxidase and other downstream enzymes. CHO cells, a workhorse of the biopharmaceutical industry, have been shown to utilize hypoxanthine, making them a prime candidate for this approach.[6][14]

Experimental Validation: Protocols and Methodologies

To assess the efficacy of hypoxanthine as a nitrogen source for a specific cell line, a systematic, controlled study is required. The following protocols provide a framework for this validation.

Diagram: Experimental Workflow for Validation

This flowchart outlines the key phases of an experiment designed to test hypoxanthine's role as a nitrogen source.

Caption: Workflow for evaluating hypoxanthine as a nitrogen source.

Protocol 1: Assessing Cell Growth with Hypoxanthine as a Nitrogen Source

Objective: To determine if the target cell line can utilize hypoxanthine to support growth and viability in the absence of a primary nitrogen source like glutamine.

Materials:

-

Target cell line (e.g., CHO-S)

-

Basal medium, glutamine-free (e.g., CD CHO)

-

Dialyzed Fetal Bovine Serum (dFBS), if required (dialysis removes endogenous purines)

-

Glutamine solution (e.g., 200 mM)

-

Hypoxanthine solution (e.g., 100 mM, sterile-filtered)

-

Cell counter (e.g., Vi-CELL XR)

-

Shake flasks or multi-well plates

Methodology:

-

Cell Adaptation (Optional but Recommended): Gradually adapt cells to a glutamine-free basal medium over several passages to deplete intracellular nitrogen stores and reduce adaptation shock.

-

Prepare Experimental Media:

-

Negative Control: Basal medium (no glutamine, no hypoxanthine).

-

Positive Control: Basal medium + 2-4 mM Glutamine.

-

Test Condition 1: Basal medium + 0.5 mM Hypoxanthine.

-

Test Condition 2: Basal medium + 1.0 mM Hypoxanthine.

-

Test Condition 3 (Combination): Basal medium + 1 mM Glutamine + 0.5 mM Hypoxanthine.

-

-

Inoculation: Seed cells at a consistent starting density (e.g., 0.3 x 10⁶ cells/mL) into flasks containing the prepared media.

-

Incubation: Culture cells under standard conditions (e.g., 37°C, 8% CO₂, shaking at 120 RPM).

-

Daily Monitoring: Each day for 7-14 days, aseptically remove a sample from each flask and measure the Viable Cell Density (VCD) and percent viability.

-

Data Analysis: Plot VCD and viability over time for each condition. Compare the growth curves of the hypoxanthine-supplemented cultures to both the positive and negative controls.

Protocol 2: Measuring Key Metabolic Markers

Objective: To quantify the consumption of hypoxanthine and the corresponding production of metabolic markers (ammonia, uric acid) to confirm the catabolic pathway is active.

Materials:

-

Supernatant samples collected daily from Protocol 1.

-

Biochemical analyzer (e.g., Cedex Bio HT) or specific assay kits.

-

Ammonia Assay Kit.

-

Uric Acid Assay Kit.

-

HPLC system for quantifying hypoxanthine (optional, more precise).

Methodology:

-

Sample Preparation: Centrifuge the daily cell samples from Protocol 1 to pellet the cells. Collect the supernatant and store at -80°C until analysis.

-

Metabolite Analysis:

-

Measure the concentration of ammonia and lactate in the supernatant for all time points and conditions using a biochemical analyzer.

-

Measure the concentration of uric acid using a specific colorimetric or fluorometric assay kit. An increase in uric acid concurrent with cell growth in the hypoxanthine-only condition is strong evidence of purine catabolism.

-

Measure the concentration of residual hypoxanthine. This can be done via HPLC for high accuracy or estimated using enzymatic assays.

-

-

Data Analysis:

-

Plot the concentration of ammonia, uric acid, and hypoxanthine over time for each culture condition.

-

Calculate the specific consumption rate of hypoxanthine and the specific production rate of ammonia and uric acid to normalize for cell number.

-

Data Interpretation and Expected Outcomes

The results from these experiments will provide a clear picture of the cell line's ability to metabolize hypoxanthine for its nitrogen requirements.

Data Summary Table (Example):

| Condition | Peak VCD (x10⁶/mL) | Max Ammonia (mM) | Max Uric Acid (µM) | Hypoxanthine Consumed (mM) |

| Negative Control | 0.4 | < 0.5 | < 5 | 0 |

| Positive Control (Gln) | 8.5 | 5.8 | < 5 | 0 |

| Test (Hypoxanthine) | 4.2 | 2.1 | 150 | 0.85 |

| Combination (Gln+Hyp) | 9.1 | 4.5 | 145 | 0.75 |

Interpretation:

-

Successful Utilization: If the "Test (Hypoxanthine)" condition shows significantly higher cell growth than the "Negative Control," it confirms that hypoxanthine is being used as a nutrient.

-

Pathway Confirmation: A corresponding decrease in hypoxanthine concentration and an increase in uric acid and ammonia concentrations provide direct evidence that the purine catabolism pathway is active.

-

Ammonia Reduction: A lower peak ammonia level in the "Combination" or "Test" conditions compared to the "Positive Control" demonstrates the primary benefit of this strategy for mitigating cytotoxicity.

Conclusion and Future Perspectives

Viewing hypoxanthine as more than a salvage pathway substrate opens new avenues for optimizing cell culture media and bioprocessing strategies. By functioning as a slow-release nitrogen source, it offers a powerful tool to control the accumulation of toxic ammonia, thereby potentially enhancing cell viability, extending culture duration, and improving the yield and quality of therapeutic proteins. The experimental framework provided here equips researchers to explore and validate this function within their specific cell lines and processes. Future work should focus on dissecting the downstream metabolic fates of the liberated nitrogen and on engineering cell lines with enhanced purine catabolic pathways to further capitalize on this elegant metabolic solution.

References

- 1. nbinno.com [nbinno.com]

- 2. medium.com [medium.com]

- 3. Effects of ammonia on CHO cell growth, erythropoietin production, and glycosylation. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Insight into the roles of hypoxanthine and thymidine [corrected] on cultivating antibody-producing CHO cells: cell growth, antibody production and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concomitant reduction of lactate and ammonia accumulation in fed-batch cultures: Impact on glycoprotein production and quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 9. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. biochemden.com [biochemden.com]

- 12. fiveable.me [fiveable.me]

- 13. The biochemistry of nitrogen mobilization: purine ring catabolism [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Unfolding Story of a Key Metabolite: A Technical Guide to the Discovery and History of Hypoxanthine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxanthine, a naturally occurring purine derivative, stands as a central figure in cellular metabolism.[1][2][3] Initially dismissed as a simple waste product of nucleotide degradation, its journey from discovery in the mid-19th century to its current status as a critical biomarker and therapeutic target is a compelling narrative of scientific inquiry. This guide provides a comprehensive technical overview of the discovery, history, and evolving understanding of hypoxanthine's role in biological systems. We will delve into its initial isolation, the elucidation of its place in the intricate web of purine metabolism, its profound clinical significance in pathologies such as hypoxia and Lesch-Nyhan syndrome, and the modern analytical techniques that empower today's researchers. This document is designed to serve as an authoritative resource, bridging historical context with contemporary experimental insights for professionals in the life sciences.

Chapter 1: The Dawn of Purine Chemistry: Discovery and Initial Characterization

The story of hypoxanthine begins in the crucible of 19th-century biochemistry, a time when scientists were first beginning to deconstruct living matter into its fundamental chemical components. In 1850, the German physician and chemist Johann Joseph Scherer isolated a novel substance from bovine spleen and later from muscle tissue. He named this crystalline compound "Sarkin" (from the Greek sarx, meaning flesh). Initially, its biological significance was entirely unknown.

It was through the foundational work on the degradation products of what was then called "nuclein" (now known as nucleic acids) that the true identity of Sarkin began to emerge. Through meticulous chemical analysis, its structure was determined to be that of a purine base. This led to its renaming as hypoxanthine , signifying its close relationship to another purine, xanthine, but with one less oxygen atom. It is now understood to be 6-oxopurine, a key intermediate in the metabolic pathways of purine nucleotides.[2][4]

Chapter 2: Unraveling the Metabolic Tapestry: Hypoxanthine's Role in Purine Metabolism

The true significance of hypoxanthine became apparent with the mapping of purine metabolic pathways in the 20th century. Far from being a mere cellular waste product, it was revealed to be a critical junction in both the degradation and recycling of purines.

The Purine Salvage Pathway: A Thrifty Solution

Cells are remarkably efficient, and nowhere is this more evident than in the purine salvage pathway . Instead of expending significant energy on de novo synthesis of purine nucleotides (the building blocks of DNA and RNA), cells can recycle pre-existing purine bases like hypoxanthine.[5] The key enzyme in this process is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) .[6][7][8] HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to hypoxanthine, forming Inosine Monophosphate (IMP), a precursor for both adenosine and guanosine nucleotides.[6][8] This elegant recycling mechanism conserves cellular energy and resources.[5][9]

The Catabolic Route: From Hypoxanthine to Uric Acid

When not salvaged, hypoxanthine is destined for degradation. This catabolic process is primarily mediated by the enzyme Xanthine Oxidase (XO) , a complex flavoprotein that catalyzes the oxidative hydroxylation of purines.[10][11][12] XO first oxidizes hypoxanthine to xanthine.[12][13][14] Subsequently, in a second oxidative step, XO converts xanthine into the final product of human purine metabolism: uric acid.[12][13][14] This process also generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, implicating hypoxanthine metabolism in states of oxidative stress.[10][15]

Caption: Core pathways of hypoxanthine metabolism.

Chapter 3: From Metabolite to Marker: The Clinical Significance of Hypoxanthine

The central role of hypoxanthine in metabolism means that its dysregulation is associated with several significant human diseases. Its concentration in biological fluids can serve as a powerful diagnostic and prognostic biomarker.

Hypoxanthine as a Biomarker for Hypoxia

Under conditions of hypoxia , or oxygen deficiency, cellular energy metabolism is drastically altered.[16] The rapid consumption of adenosine triphosphate (ATP) leads to an accumulation of its degradation products, including adenosine monophosphate (AMP), which is further metabolized to inosine and then hypoxanthine.[17][18] Concurrently, the conversion of hypoxanthine to xanthine by xanthine oxidase is slowed because oxygen is a required cofactor.[15] This dual effect—increased production and decreased degradation—leads to a significant rise in hypoxanthine levels, making it a reliable indicator of tissue hypoxia.[15][16][19][20] This principle was first proposed in 1975 and has since been validated in numerous studies, particularly in neonatal medicine and critical care.[16]

Caption: ATP degradation pathway leading to hypoxanthine accumulation during hypoxia.

Lesch-Nyhan Syndrome: A Catastrophic HGPRT Deficiency

Lesch-Nyhan syndrome (LNS) is a rare, X-linked recessive genetic disorder caused by a severe deficiency of the HGPRT enzyme due to mutations in the HPRT1 gene.[21][22][23][24] First characterized in 1964 by Michael Lesch and William Nyhan, this devastating disease highlights the critical importance of the purine salvage pathway.[21][25]

Without functional HGPRT, hypoxanthine and guanine cannot be recycled.[21][23][24] This leads to two major consequences:

-

Uric Acid Overproduction: The unused hypoxanthine and guanine are shunted into the degradative pathway, leading to a massive overproduction of uric acid (hyperuricemia).[22][23] This results in severe gouty arthritis and kidney stones.[22][24][25]

-

Severe Neurological Dysfunction: The most striking features of LNS are severe neurological impairments, including dystonia, choreoathetosis, and a characteristic and compulsive self-injurious behavior, such as biting of the lips and fingers.[21][22][24][25] The precise mechanism linking HGPRT deficiency to these profound neurological symptoms remains an area of active investigation but is thought to involve dysfunction in dopaminergic pathways of the basal ganglia.[26]

Gout and Hyperuricemia

While LNS represents an extreme, less severe deficiencies in HGPRT activity or increased purine breakdown for other reasons can lead to hyperuricemia and gout.[6] In this common inflammatory arthritis, elevated uric acid levels lead to the deposition of monosodium urate crystals in joints and other tissues, causing painful inflammation.[11] Because hypoxanthine is the direct precursor to xanthine and subsequently uric acid, its metabolism is a primary target for gout therapies. Drugs like allopurinol act as xanthine oxidase inhibitors, directly blocking the conversion of hypoxanthine and xanthine to uric acid, thereby lowering its concentration in the blood.[10][22]

Chapter 4: Modern Analytical Strategies for Hypoxanthine Quantification

The role of hypoxanthine as a biomarker necessitates accurate and robust analytical methods for its quantification in complex biological matrices like plasma, serum, urine, and tissue homogenates.[27][28][29]

Data Comparison: Analytical Methodologies

| Parameter | HPLC-UV | LC-MS/MS | Enzymatic/Fluorometric Assay |

| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Enzyme-catalyzed reaction producing a detectable signal.[28] |

| Specificity | Moderate to Good | Excellent | Moderate (potential for interferences) |

| Sensitivity (LOD) | ~100 ng/mL[30][31] | < 10 ng/mL | ~3-5 µmol/L (enzymatic pO2 method)[16] |

| Throughput | Moderate | High | High |

| Equipment Cost | Moderate | High | Low |

| Primary Use | Routine clinical chemistry, pharmacodynamic studies.[32] | Clinical research, metabolomics, low-level quantification.[33][34][35] | Rapid screening, point-of-care (potential).[36] |

Experimental Protocol: Quantification of Hypoxanthine in Human Plasma by HPLC-UV

This protocol is a representative method for the reliable quantification of hypoxanthine, suitable for clinical research and pharmacodynamic studies.[30][31][32][37]

Causality: High-Performance Liquid Chromatography (HPLC) is chosen for its ability to physically separate hypoxanthine from other UV-absorbing compounds in plasma, ensuring accurate measurement. UV detection is a robust and cost-effective method for quantifying purine bases, which have a strong absorbance maximum around 250-260 nm.[31]

Self-Validation System: The protocol incorporates a crucial sample preparation step using ultrafiltration to remove proteins, which would otherwise interfere with the chromatography and damage the column.[31][32] Rigorous sample handling is critical, as hypoxanthine can leak from red blood cells, artificially elevating plasma levels.[16][27] Immediate centrifugation and freezing are mandatory for accurate results.[27]

Methodology:

-

Sample Collection & Handling:

-

Collect whole blood into heparinized tubes.

-

CRITICAL STEP: Immediately place the tube on ice and centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma from red blood cells.[27][31] This minimizes post-collection artifactual increases in hypoxanthine.

-

Carefully aspirate the plasma supernatant and transfer to a new cryovial. Store immediately at -80°C until analysis.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Place 200 µL of plasma into a centrifugal ultrafiltration unit (e.g., 10 kDa molecular weight cut-off).[31]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.[31]

-

Collect the protein-free filtrate for analysis. This step provides a clean sample extract with high recovery (~98%).[30][31]

-

-

HPLC-UV Analysis:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., monolithic C18).[30][31]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.[30][31]

-

Mobile Phase B: Methanol.

-

Gradient: A gradient elution may be used to improve separation and reduce run time. (e.g., start at 100% A, ramp to 20% B over 5 minutes).

-

Injection Volume: 15-20 µL of the filtrate.[31]

-

Detection: UV detector set to 254 nm.

-

-

Quantification:

-

Prepare a calibration curve using hypoxanthine standards of known concentrations (e.g., 0.25 - 5 µg/mL).[30][31]

-

Process standards using the same ultrafiltration method as the plasma samples to account for any procedural loss.

-

Calculate the concentration of hypoxanthine in the unknown samples by comparing their peak areas to the calibration curve.

-

Caption: A typical experimental workflow for quantifying plasma hypoxanthine.

Conclusion and Future Directions

From its humble discovery as "Sarkin" in the 19th century, hypoxanthine has emerged as a molecule of profound importance in biochemistry, physiology, and clinical medicine. The historical journey of its study mirrors the advancement of life sciences itself—from basic chemical isolation to the elucidation of complex metabolic pathways and its application as a sensitive biomarker.

Future research will likely focus on further unraveling the nuanced roles of hypoxanthine. Its involvement in ischemia-reperfusion injury, its potential function in neurotransmission, and its utility as a pharmacodynamic marker for novel therapies are all fertile grounds for investigation.[15][38] The continued development of highly sensitive analytical techniques, such as advanced LC-MS/MS methods, will be paramount in enabling these future discoveries and translating them into clinical practice.[33][39] This simple purine, once an obscure chemical entity, will undoubtedly continue to provide valuable insights into human health and disease.

References

- 1. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 2. Hypoxanthine | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. Hypoxanthine | SIELC Technologies [sielc.com]

- 4. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 7. PDB-101: Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]

- 8. Hypoxanthin-Guanin-Phosphoribosyltransferase - DocCheck Flexikon [flexikon.doccheck.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Progress towards the discovery of xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progress Towards the Discovery of Xanthine Oxidase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 12. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Hypoxanthine is a pharmacodynamic marker of ischemic brain edema modified by glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Discovery of Hypoxanthine and Inosine as Robust Biomarkers for Predicting the Preanalytical Quality of Human Plasma and Serum for Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Hypoxanthine and Inosine as Robust Biomarkers for Predicting the Preanalytical Quality of Human Plasma and Serum for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plasma level of hypoxanthine/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 21. Lesch–Nyhan syndrome - Wikipedia [en.wikipedia.org]

- 22. emedicine.medscape.com [emedicine.medscape.com]

- 23. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Lesch-Nyhan disease: from mechanism to model and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dermnetnz.org [dermnetnz.org]

- 26. Hypoxanthine-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Hypoxanthine and xanthine levels determined by high-performance liquid chromatography in plasma, erythrocyte, and urine samples from healthy subjects: the problem of hypoxanthine level evolution as a function of time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. researchgate.net [researchgate.net]

- 30. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies [pubmed.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Analysis of hypoxanthine and lactic acid levels in vitreous humor for the estimation of post-mortem interval (PMI) using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. The determination of hypoxanthine and xanthine with a PO2 electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. medchemexpress.com [medchemexpress.com]

- 39. researchgate.net [researchgate.net]

Hypoxanthine: A Comparative Analysis of Disodium Salt vs. Free Base Forms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxanthine, a naturally occurring purine derivative, is a critical component in cellular metabolism and a vital supplement in numerous biotechnological applications, from cell culture to enzymatic assays. It serves as a key substrate in the purine salvage pathway, enabling nucleotide synthesis when the de novo pathway is inhibited or absent.[1][2] Researchers are often faced with a choice between two common forms of this reagent: the hypoxanthine free base and its disodium salt. While chemically similar, their distinct physicochemical properties have profound implications for experimental design, reproducibility, and outcomes. This guide provides an in-depth technical analysis of these differences, offering field-proven insights and detailed protocols to empower researchers to make informed decisions for their specific applications.

The Core Molecule: Hypoxanthine's Role in Purine Metabolism

Hypoxanthine is an intermediate in the catabolism of purine nucleotides, such as adenosine monophosphate (AMP), and also serves as a substrate for their recycling. The purine salvage pathway, a critical metabolic route, reclaims purine bases from nucleotide degradation. In this pathway, the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) catalyzes the conversion of hypoxanthine into inosine monophosphate (IMP), a precursor for both AMP and guanosine monophosphate (GMP).[3][4] This process is energetically favorable compared to the complex de novo synthesis pathway.[3]

This salvage mechanism is famously exploited in the HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium used for generating monoclonal antibodies via hybridoma technology.[5][6] Aminopterin blocks the de novo pathway, forcing cells to rely on the salvage pathway for survival, for which hypoxanthine is an essential substrate.[5][7]

Caption: Purine de novo vs. salvage pathways with HAT medium intervention.

Physicochemical Properties: A Head-to-Head Comparison

The primary distinctions between the free base and disodium salt forms of hypoxanthine stem from their differences in chemical structure, which directly influence their solubility and behavior in solution. The disodium salt is formed by replacing the two acidic protons on the purine ring with sodium ions.

Table 1: Comparative Properties of Hypoxanthine Forms

| Property | Hypoxanthine Free Base | Hypoxanthine Disodium Salt | Rationale & Implications |

| Chemical Formula | C₅H₄N₄O[1] | C₅H₂N₄Na₂O[8] | The addition of two sodium atoms in the salt form significantly increases the molecular weight and polarity. |

| Molecular Weight | 136.11 g/mol [1] | 180.08 g/mol [8][9] | Accurate molar calculations are crucial; using the wrong molecular weight is a common source of error. |

| Appearance | White to off-white powder[10] | White to off-white powder[11] | Visually indistinguishable, requiring careful labeling and inventory management. |

| Aqueous Solubility | Sparingly soluble (~0.7 mg/mL at 23°C)[12] | Highly soluble (~30 mg/mL)[11] | This is the most critical difference. The salt form dissolves readily in aqueous buffers, while the free base requires an alkaline pH or organic solvent. |

| pH of 1% Solution | Neutral / Not Applicable | 11.5 - 12.5[11] | The high alkalinity of the disodium salt solution will significantly raise the pH of unbuffered water and requires careful adjustment of the final medium or buffer. |

| Stability in Solution | Generally stable; degradation can be pH and temperature-dependent.[13] | Stable, but the high pH it creates can degrade other solution components (e.g., glutamine, some vitamins in cell culture media). | The choice of form impacts not only the target molecule but the entire formulation. |

Application-Specific Methodologies and Protocols

The decision to use hypoxanthine free base versus its disodium salt is dictated by the specific requirements of the experiment, primarily balancing the need for solubility against the need for precise pH control.

Cell Culture Media Preparation (e.g., HAT/HT Media)

In cell culture, hypoxanthine is typically used as part of a concentrated stock solution that is diluted into the final medium. The primary goal is efficient and sterile preparation.

Causality Behind the Choice:

-

This compound: Offers superior convenience. Its high water solubility allows for the direct preparation of a concentrated aqueous stock without the need for pH modifiers or organic solvents during the initial dissolution step. However, this stock will be highly alkaline and will require significant pH adjustment with an acid (e.g., HCl) before filter sterilization. This is often acceptable for robust, buffered media like DMEM or RPMI-1640.[6][11]

-

Hypoxanthine Free Base: Requires an extra step for solubilization. It is typically dissolved in a dilute base (like NaOH) to deprotonate it in situ, effectively creating the soluble salt form in solution.[14] Alternatively, it can be dissolved in DMSO.[15] This method provides greater control over the final pH of the stock solution from the outset but introduces either an organic solvent (DMSO) or additional ions (Na⁺, Cl⁻) from the base and subsequent acid neutralization.

Method A: Using this compound

-

Weigh: Accurately weigh 180.08 mg of this compound.

-

Dissolve: Add the powder to ~90 mL of high-purity, cell-culture grade water in a sterile beaker or bottle with a magnetic stir bar. Stir until fully dissolved. The solution will be clear.

-